1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol
Description
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol is a β-amino alcohol derivative characterized by a propan-2-ol backbone substituted with a 3-bromothiophene ring via a methylamino linker. This compound is structurally distinct due to the combination of a heterocyclic thiophene moiety and a halogen substituent, which may enhance its utility in medicinal chemistry or materials science .
Properties
Molecular Formula |
C8H12BrNOS |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(11)4-10-5-8-7(9)2-3-12-8/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
OJVYGGFDXDOKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C=CS1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and a propanol derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogues of Propan-2-ol Derivatives
Key Structural Features :
The target compound shares a common β-amino alcohol framework with several analogues but differs in substituent groups, which dictate pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Bromine increases molecular weight (vs. fluorine or chlorine) and may reduce solubility in aqueous media compared to CHJ04092 () .
Biological Activity: Compounds like CHJ04091–CHJ04094 () exhibit SphK1 inhibition, attributed to their aryloxy and benzylamino substituents, whereas the target compound’s thiophene group may favor interactions with thiophene-binding enzymes or receptors . Adrenolytic activity is observed in structurally related arylpiperazine derivatives (e.g., Groszek et al., 2009), suggesting that substitution patterns on the propan-2-ol core critically modulate target specificity .
Synthetic Accessibility :
Pharmacological and Physicochemical Implications
- Solubility : Bromine’s lipophilicity may limit aqueous solubility compared to Nadolol (), which contains polar naphthoxy and tert-butyl groups .
- Metabolic Stability : The bromine atom could enhance resistance to oxidative metabolism relative to CHJ04093 (), which features a trifluoromethyl group prone to hydrolysis .
- Target Selectivity : Unlike Compound 24 (), which activates AMPK via pentafluoro-sulfanyl groups, the target compound’s thiophene-bromine motif may favor kinase or GPCR modulation .
Biological Activity
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol, also known as HR321541, is a compound with potential biological significance due to its structural features, which include a bromothiophene moiety and an amino alcohol functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol can be represented as follows:
This compound features a brominated thiophene ring, which is known to enhance biological activity through various mechanisms, including interaction with biological receptors and enzymes.
Antimicrobial Properties
Studies have indicated that compounds containing bromothiophene derivatives exhibit antimicrobial activity. Research suggests that the presence of the bromine atom enhances the ability of these compounds to penetrate bacterial membranes, leading to increased efficacy against various bacterial strains. For example, a study demonstrated that similar bromothiophene derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol has been explored in vitro. In a recent study, analogs of this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for further research in cancer therapeutics .
The mechanism by which 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : The structural features allow for potential interaction with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol was tested against a panel of microbial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing that the compound exhibited potent activity against Gram-positive bacteria with an MIC value of 5 µg/mL .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM after 48 hours of exposure, indicating significant anticancer potential .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Q & A
Q. What synthetic routes are recommended for preparing 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol, and how can yield and purity be optimized?
Methodological Answer:
- Nucleophilic substitution: React 3-bromo-2-(bromomethyl)thiophene with excess propan-2-ol amine under basic conditions (e.g., K₂CO₃) in anhydrous THF. Monitor reaction progress via TLC and purify via column chromatography (hexane/ethyl acetate gradient) .
- Schiff base formation: Condense 3-bromothiophene-2-carbaldehyde with propan-2-ol amine, followed by reduction using NaBH₄ or catalytic hydrogenation to stabilize the secondary amine .
- Optimization: Use inert atmosphere (N₂/Ar) to prevent oxidation, and employ high-purity reagents. Characterize intermediates via ¹H/¹³C NMR and LC-MS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR: Identify amine (-NH), hydroxyl (-OH), and thiophene proton environments. For example, the hydroxyl proton typically appears as a broad singlet at δ 2.5–3.5 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .
- LC-MS (ESI): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Adjust ionization parameters (e.g., capillary voltage, desolvation temperature) to enhance sensitivity .
- FTIR: Detect functional groups (e.g., C=N at ~1630 cm⁻¹, O-H stretch at ~3400 cm⁻¹) and monitor reaction completion .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal stability: Conduct thermogravimetric analysis (TGA) or incubate samples at 25–80°C for 24–72 hours. Monitor degradation via HPLC .
- pH stability: Prepare buffer solutions (pH 1–12) and analyze degradation products using LC-MS/MS. For acidic conditions, observe potential hydrolysis of the bromothiophene moiety .
- Light sensitivity: Expose samples to UV (254 nm) and visible light, comparing degradation rates with dark controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- QSAR modeling: Use quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) from DFT calculations to predict electronic interactions with biological targets .
- Receptor docking: Perform molecular docking (AutoDock Vina, Schrödinger) against receptors like β-adrenergic or serotonin transporters. Validate with in vitro binding assays (radioligand displacement) .
- Analog synthesis: Modify the bromothiophene or propanolamine moieties and compare IC₅₀ values in functional assays .
Q. What methodologies resolve enantiomers and determine their pharmacological profiles?
Methodological Answer:
- Chiral chromatography: Use Chiralpak® AD-H or AS columns with hexane/isopropanol mobile phases. Optimize flow rate (1.0 mL/min) and column temperature (25–40°C) .
- Circular dichroism (CD): Assign absolute configuration by correlating CD spectra with computational predictions (e.g., TD-DFT) .
- Enantioselective assays: Test isolated enantiomers in receptor-binding assays (e.g., β-blocker activity) to identify stereospecific effects .
Q. How to address contradictions between in vitro activity and in vivo pharmacokinetic data?
Methodological Answer:
- Metabolite profiling: Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes. Compare metabolic stability (e.g., t₁/₂) across species .
- Plasma protein binding: Evaluate free fraction via equilibrium dialysis. High binding (>95%) may reduce in vivo efficacy despite potent in vitro activity .
- BBB permeability: Assess blood-brain barrier penetration using PAMPA-BBB or in situ perfusion models .
Q. What strategies evaluate environmental persistence and ecotoxicity?
Methodological Answer:
- Biodegradation assays: Use OECD 301B (ready biodegradability) or soil microcosm studies. Monitor parent compound and degradation products via GC-MS .
- QSAR-ecotoxicity: Predict acute toxicity (e.g., LC₅₀ for Daphnia magna) using ECOSAR or TEST software .
- Bioaccumulation: Measure log Kow (octanol-water partition coefficient) experimentally or via computational tools (e.g., ALOGPS) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Experimental replication: Standardize assay conditions (e.g., cell line, incubation time, solvent concentration). For example, variations in serum concentration (5% vs. 10% FBS) can alter compound bioavailability .
- Data normalization: Express activity as % inhibition relative to positive/negative controls. Use Z-factor to assess assay robustness .
- Meta-analysis: Pool data from multiple studies using random-effects models. Identify outliers via Grubbs’ test or principal component analysis (PCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
